molecular formula C16H14ClNO2S B2520279 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 2034210-26-7

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide

Cat. No.: B2520279
CAS No.: 2034210-26-7
M. Wt: 319.8
InChI Key: QPTQCCYCRHSTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is a complex organic compound that features a benzofuran ring and a chlorothiophene moiety.

Biochemical Analysis

Biochemical Properties

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The benzofuran moiety is known to interact with monoamine transporters, such as dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), exhibiting substrate-type releaser properties . These interactions suggest that the compound may influence neurotransmitter levels and signaling pathways. Additionally, the chlorothiophene carboxamide group may interact with specific enzymes, potentially inhibiting or activating their functions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving monoamine neurotransmitters. The compound’s interaction with DAT, NET, and SERT can lead to altered levels of dopamine, norepinephrine, and serotonin in cells, impacting cellular metabolism and gene expression . These changes can affect cell function, including processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as a substrate-type releaser at monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin . This action is similar to that of other psychoactive compounds, which can result in increased neurotransmitter levels in the synaptic cleft. Additionally, the compound may interact with specific receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that similar compounds can exhibit sustained effects on neurotransmitter levels and cellular function over extended periods . Long-term exposure to the compound may lead to adaptive changes in cellular processes, such as receptor desensitization or changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may produce mild stimulant-like effects, while higher doses can lead to more pronounced behavioral activation and potential adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit significant changes in neurotransmitter levels and behavior. Toxic effects at high doses may include neurotoxicity and alterations in cardiovascular function.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels. The compound’s influence on monoamine transporters also suggests its involvement in neurotransmitter metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s interaction with monoamine transporters facilitates its uptake into cells, where it can accumulate and exert its effects . Additionally, binding proteins may influence the compound’s localization and distribution within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within synaptic vesicles, for example, can enhance its ability to modulate neurotransmitter release and signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and continuous flow chemistry could be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is unique due to the presence of both benzofuran and chlorothiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2S/c1-10(18-16(19)14-6-7-15(17)21-14)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTQCCYCRHSTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.